molecular formula C18H19N3O4S B021103 p-Hydroxy rosiglitazone CAS No. 257883-22-0

p-Hydroxy rosiglitazone

Cat. No. B021103
M. Wt: 373.4 g/mol
InChI Key: AGQGGZNSVNKGDU-UHFFFAOYSA-N
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Description

p-Hydroxy rosiglitazone is a metabolite of the drug rosiglitazone, which is primarily used for treating type 2 diabetes mellitus. It is produced through metabolic pathways involving cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9, which are responsible for the hydroxylation and N-demethylation of rosiglitazone in the human liver (Baldwin, Clarke, & Chenery, 2001).

Synthesis Analysis

The synthesis of rosiglitazone, and by extension its metabolite p-Hydroxy rosiglitazone, involves multiple chemical reactions. The synthesis process typically starts from basic compounds like 2-Chloropydine and 2-(Methyl amino) ethanol, undergoing reactions such as Williamson reaction, condensation reaction, and hydrogenation reaction (Qin, 2003).

Molecular Structure Analysis

Rosiglitazone's molecular structure is characterized by a thiazolidinedione ring with attached pyridine and benzene rings. This structure is crucial for its function as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The p-hydroxylation of rosiglitazone likely alters certain aspects of this structure, impacting its biological activity and metabolism.

Chemical Reactions and Properties

Rosiglitazone undergoes various metabolic reactions, primarily involving cytochrome P450 enzymes. Its major routes of metabolism in the human body include N-demethylation and hydroxylation followed by conjugation. These metabolic pathways produce metabolites like p-Hydroxy rosiglitazone, which may have distinct biological activities (Cox et al., 2000).

Physical Properties Analysis

The physical properties of rosiglitazone, such as solubility, melting point, and stability, are critical for its pharmacokinetic profile, including absorption, distribution, and elimination. However, specific details about the physical properties of p-Hydroxy rosiglitazone are not readily available in the cited literature.

Chemical Properties Analysis

Rosiglitazone is known for its role as an insulin sensitizer due to its agonistic action on PPARγ. This interaction with PPARγ influences the transcription of insulin-responsive genes, impacting glucose and lipid metabolism. The chemical properties of p-Hydroxy rosiglitazone, as a metabolite, may differ slightly but are related to the parent compound's mechanism of action (Step et al., 2014).

Scientific Research Applications

  • Neuroprotection and Neurodegenerative Diseases :

    • Rosiglitazone shows protective effects against striatal dopaminergic neurodegeneration, potentially beneficial in conditions like Parkinson's disease (Lee et al., 2012).
    • It is also effective in preventing motor and olfactory dysfunctions in chronic Parkinson's disease models (Schintu et al., 2009).
    • Rosiglitazone's neuroprotective properties extend to focal ischemic brain injury, suggesting potential as a therapeutic agent for stroke (Luo et al., 2006).
  • Cancer Treatment :

    • It exhibits significant anticancer effects, which may be effective in combination with chemotherapeutic drugs for various cancers (Dang et al., 2018).
    • Notably, it reduces prostate-specific antigen levels in men with recurrent prostate carcinoma (Smith et al., 2004).
    • Its anti-hepatocarcinogenic effects have been observed in rats, highlighting its potential in liver cancer treatment (Anwar et al., 2015).
  • Cardiovascular and Metabolic Diseases :

    • Rosiglitazone reduces inflammation in vascular injury models, suggesting a role in inflammatory vascular diseases (Rinaldi et al., 2009).
    • It also significantly reduces circulating platelet activity in coronary artery disease patients (Sidhu et al., 2004).
    • Notably, it has been found to reduce the risk of developing type 2 diabetes in adults with impaired glucose tolerance (Gerstein et al., 2006).
  • Inflammatory and Respiratory Conditions :

    • Rosiglitazone pretreatment significantly reduces acute lung injury in endotoxemic rats (Liu et al., 2005).
  • Psychiatric Applications :

    • It plays an anti-depressive role in mice, suggesting potential for anti-depressive drug development (Zhao et al., 2017).
  • Adverse Effects and Metabolism :

    • However, rosiglitazone therapy may cause significant bone loss, indicating a risk of adverse skeletal effects (Rzońca et al., 2004).
    • CYP2C8 is identified as the major enzyme in its metabolism, with CYP2C9 playing a minor role (Baldwin et al., 2001).

Safety And Hazards

Rosiglitazone, the parent drug of p-Hydroxy rosiglitazone, has been associated with an increased risk of myocardial ischemia . In 2011, rosiglitazone was restricted given its apparent relationship with increased heart attack risk .

Future Directions

Rosiglitazone has been shown to have not only hypoglycemic effect but also some additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction, etc . Future research may focus on these additional effects of rosiglitazone and its metabolites, including p-Hydroxy rosiglitazone.

properties

IUPAC Name

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQGGZNSVNKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432067
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxy rosiglitazone

CAS RN

257883-22-0
Record name p-Hydroxy rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KB Kim, DJ Lee, CW Yeo, JG Shin, SK Bae - Journal of Chromatography B, 2009 - Elsevier
… , N-desmethyl and p-hydroxy rosiglitazone, in human plasma. … /z 374.1 → 151.1 for p-hydroxy rosiglitazone, and m/z 361.1 … desmethyl rosiglitazone, and p-hydroxy rosiglitazone were 1–…
Number of citations: 16 www.sciencedirect.com
SH Ahn - core.ac.uk
… Rosiglitazone is known to be metabolized by CYP2C8 or CYP2C9 and biotransformed into N-desmethyl rosiglitazone (N-Dm-RSG) and p-hydroxy rosiglitazone (p-OHRSG)[3]. Several …
Number of citations: 2 core.ac.uk
LA Calixto, ARM de Oliveira, VAP Jabor… - European journal of drug …, 2011 - Springer
… Kim KB, Lee DJ, Yeo CW, Shin JG, Bae SK (2009) Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human …
Number of citations: 7 link.springer.com
X Ye, M Tang, J Liu, X Wang, L Ma, H Zheng… - … of pharmaceutical and …, 2011 - Elsevier
… Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass …
Number of citations: 7 www.sciencedirect.com
K Haraya, M Kato, K Chiba, Y Sugiyama - Drug Metabolism and …, 2017 - Elsevier
Inter-individual variability in pharmacokinetics can lead to unexpected side effects and treatment failure, and is therefore an important factor in drug development. CYP2C8 is a major …
Number of citations: 5 www.sciencedirect.com
M Hefnawy, N Algrain, M Abounassif… - Current Analytical …, 2015 - ingentaconnect.com
In this research, greener chromatography employing a more eco-friendly microemulsion mobile phase was utilized for the analysis of rosiglitazone (ROS) and glimepiride (GLM) in rat …
Number of citations: 3 www.ingentaconnect.com
DY Cho, SH Bae, JK Lee, YW Kim, BT Kim… - Drug Metabolism and …, 2014 - ASPET
… Bupropion, dextromethorphan, 6-hydroxy bupropion, 6-hydroxychlorzoxazone, 7-hydroxycoumarin, 4′-hydroxymephenytoin, 1′-hydroxymidazolam, p-hydroxy rosiglitazone, 4-…
Number of citations: 24 dmd.aspetjournals.org
RA Simoes, LA Calixto… - Current Pharmaceutical …, 2011 - ingentaconnect.com
Hypoglycemic drugs are popular for the treatment of Type-2 diabetes. In general, they are administered in oral doses daily and are widely biotransformed in the body. A large number of …
Number of citations: 1 www.ingentaconnect.com
N Shih - 2012 - dam-oclc.bac-lac.gc.ca
The nuclear receptor (NR) superfamily is a group of transcription factors that regulate genes involved in many biological processes such as development, reproduction and metabolic …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
LA Calixto - 2012 - teses.usp.br
… A highperformance liquid chromatography (HPLC) method with UV detection at 245 nm was developed to analyze RSG and the main metabolites, p-hydroxy rosiglitazone (ρOH-R) e N-…
Number of citations: 1 www.teses.usp.br

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